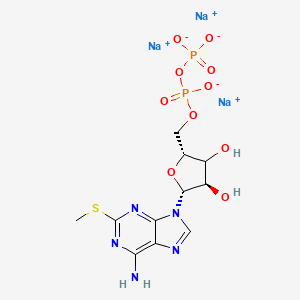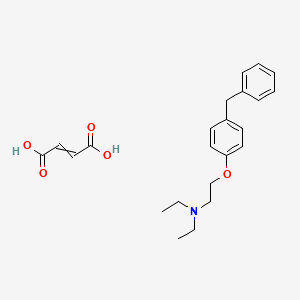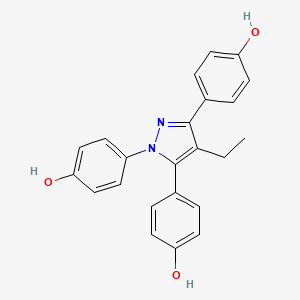![molecular formula C31H33NO3 B10763606 4-{4-Ethyl-5-phenyl-3-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-furan-2-yl}-phenol](/img/structure/B10763606.png)
4-{4-Ethyl-5-phenyl-3-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-furan-2-yl}-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan ethyl antagonist is a compound belonging to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom and four carbon atoms. Furan derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The furan ethyl antagonist is specifically designed to inhibit certain biological pathways, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . The reaction conditions often include heating the reactants in an inert atmosphere to achieve the desired product.
Industrial Production Methods: Industrial production of furan ethyl antagonist may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions: Furan ethyl antagonist undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran or tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while substitution reactions can introduce halogen or nitro groups onto the furan ring .
Scientific Research Applications
Furan ethyl antagonist has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of furan ethyl antagonist involves its interaction with specific molecular targets, such as enzymes or receptors, to inhibit their activity. The compound may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s function . Alternatively, it may interact with receptors on the cell surface, blocking the binding of natural ligands and disrupting signal transduction pathways .
Comparison with Similar Compounds
Tetrahydrofuran: A fully saturated derivative of furan, commonly used as a solvent in organic synthesis.
Furfural: An aldehyde derivative of furan, used in the production of resins and as a solvent.
Uniqueness: Furan ethyl antagonist is unique due to its specific antagonist properties, which make it valuable in inhibiting certain biological pathways. This distinguishes it from other furan derivatives that may not possess such targeted biological activity .
Properties
Molecular Formula |
C31H33NO3 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
4-[4-ethyl-5-phenyl-3-[4-(2-piperidin-1-ylethoxy)phenyl]furan-2-yl]phenol |
InChI |
InChI=1S/C31H33NO3/c1-2-28-29(23-13-17-27(18-14-23)34-22-21-32-19-7-4-8-20-32)31(25-11-15-26(33)16-12-25)35-30(28)24-9-5-3-6-10-24/h3,5-6,9-18,33H,2,4,7-8,19-22H2,1H3 |
InChI Key |
ZKPUWBASAVMSDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=C1C2=CC=C(C=C2)OCCN3CCCCC3)C4=CC=C(C=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10763529.png)
![sodium;(6S,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B10763530.png)

![ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763554.png)
![sodium;2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B10763556.png)
![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide](/img/structure/B10763564.png)

![ethyl (1aS,7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763574.png)




![4-[4-[5-[2-(Dibenzylamino)-2-oxoethyl]-2-heptyl-4-oxo-1,3-thiazolidin-3-yl]butyl]benzoic acid](/img/structure/B10763594.png)
![(8S,11R,13S,14S,17S)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10763610.png)
